![molecular formula C17H17F2NO B2428678 1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone CAS No. 2327532-31-8](/img/structure/B2428678.png)
1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4,4-Difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone involves several steps. Researchers have reported different synthetic routes, including condensation reactions , cyclization , and functional group transformations . The most common approach is to start with commercially available precursors and modify them to obtain the desired product. Detailed synthetic procedures can be found in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring fused with a piperidine ring. The difluoropiperidine group is attached to the naphthalene ring via an ethanone linker. The arrangement of atoms and functional groups determines its chemical properties, reactivity, and biological activity. Researchers have characterized this structure using techniques such as NMR spectroscopy , X-ray crystallography , and mass spectrometry .
properties
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO/c18-17(19)8-10-20(11-9-17)16(21)12-14-6-3-5-13-4-1-2-7-15(13)14/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMGVTAJLGQYMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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